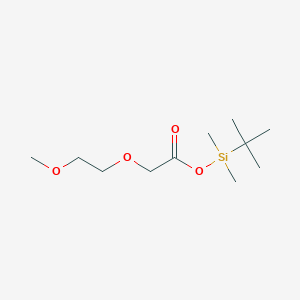
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is an organosilicon compound with the molecular formula C₉H₂₂O₂Si. It is commonly used in organic synthesis as a protecting group for alcohols and other functional groups. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in synthetic chemistry.
Vorbereitungsmethoden
The synthesis of tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methoxyethanol in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The product is then purified by distillation or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like alkoxides or amines.
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions, yielding the free alcohol.
Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection and dimethylformamide as a solvent for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis, allowing for selective reactions on other parts of the molecule.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive functional groups.
Bioconjugation: Employed in the modification of biomolecules for research in biochemistry and molecular biology.
Material Science: Used in the preparation of silicon-based materials and nanocomposites for various industrial applications.
Wirkmechanismus
The mechanism by which tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and dimethyl groups, which shield the silicon atom from nucleophilic attack. The compound can be selectively deprotected by fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(dimethyl)silyl (2-methoxyethoxy)acetate is similar to other silyl protecting groups such as trimethylsilyl, triisopropylsilyl, and tert-butyldiphenylsilyl ethers. it is unique in its balance of stability and ease of removal. While trimethylsilyl groups are more easily removed, they are less stable under acidic conditions. Triisopropylsilyl and tert-butyldiphenylsilyl groups offer greater stability but require harsher conditions for removal.
Similar compounds include:
- Trimethylsilyl (TMS) ethers
- Triisopropylsilyl (TIPS) ethers
- tert-Butyldiphenylsilyl (TBDPS) ethers
Each of these compounds has its own advantages and limitations, making them suitable for different applications in synthetic chemistry.
Eigenschaften
CAS-Nummer |
870298-57-0 |
|---|---|
Molekularformel |
C11H24O4Si |
Molekulargewicht |
248.39 g/mol |
IUPAC-Name |
[tert-butyl(dimethyl)silyl] 2-(2-methoxyethoxy)acetate |
InChI |
InChI=1S/C11H24O4Si/c1-11(2,3)16(5,6)15-10(12)9-14-8-7-13-4/h7-9H2,1-6H3 |
InChI-Schlüssel |
UPTFEVMDABDSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=O)COCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
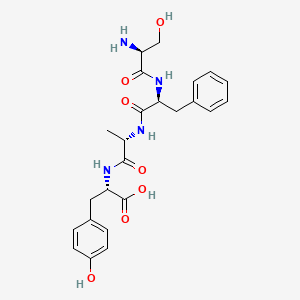
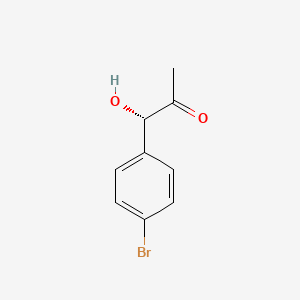
stannane](/img/structure/B14200014.png)
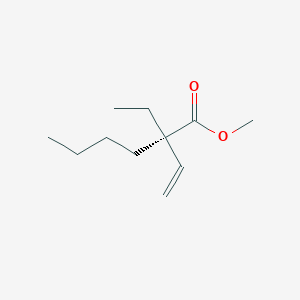
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)
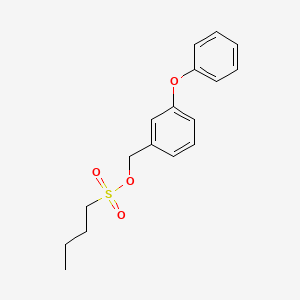
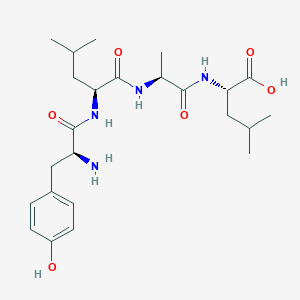
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
